molecular formula C12H10O4 B8667960 6-Methyl-7-acetoxycoumarin CAS No. 53811-55-5

6-Methyl-7-acetoxycoumarin

Cat. No. B8667960
M. Wt: 218.20 g/mol
InChI Key: AYHSRSLMDCLHKM-UHFFFAOYSA-N
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Patent
US05001147

Procedure details

To prepare the alkylangelicins with an alkyl group in the 4'-position of the furan ring, the suitable umbelliferones, (I), (II), (III) were acetylated and the 7-acetoxycoumarins thus obtained were submitted to the Fries rearrangement. The 8-acetylumbelliferones were converted into the ethyl esters of the 7-(8-acetylcoumarinyl)oxyacetic acids, which were then hydrolized and cyclized yielding the desired 4'-methylangelicins. In such a manner a mixture of 6-methyl-7-hydroxycoumarin (I) (10.0 g), acetic anhydride (40 ml) and anhydrous AcONa (4.0 g) was refluxed for 1 h. To the reaction mixture an equal volume of H2O was cautiously added and the whole was refluxed for 10 min. The mixture was diluted with H2O (300 ml), chilled and the precipitate was collected by filtration, washed several times with H2O, dried and crystallized from MeOH, yielding the 6-methyl-7-acetoxycoumarin (XXII) (10.0 g; m.p. 147° C.). ##STR28##
[Compound]
Name
8-acetylumbelliferones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7-(8-acetylcoumarinyl)oxyacetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:13])[CH:6]=[CH:5]2.[C:14](OC(=O)C)(=[O:16])[CH3:15].C(O[Na])(C)=O>O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:14](=[O:16])[CH3:15])[O:8][C:7](=[O:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
8-acetylumbelliferones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
7-(8-acetylcoumarinyl)oxyacetic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C2C=CC(OC2=CC1O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)(C)O[Na]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolized and cyclized yielding the desired 4'-methylangelicins
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed several times with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(OC2=CC1OC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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